molecular formula C22H16ClN3O3 B11401448 4-(4-chlorophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

4-(4-chlorophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11401448
M. Wt: 405.8 g/mol
InChI Key: HVPVWMSNZNCZPF-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a heterocyclic compound featuring a pyrrolo[3,4-c]pyrazol-6(2H)-one core substituted with aromatic and heteroaromatic groups. The furan-2-ylmethyl substituent adds a planar heteroaromatic character, influencing molecular conformation and intermolecular interactions.

Properties

Molecular Formula

C22H16ClN3O3

Molecular Weight

405.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C22H16ClN3O3/c23-14-9-7-13(8-10-14)21-18-19(16-5-1-2-6-17(16)27)24-25-20(18)22(28)26(21)12-15-4-3-11-29-15/h1-11,21,27H,12H2,(H,24,25)

InChI Key

HVPVWMSNZNCZPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC3=C2C(N(C3=O)CC4=CC=CO4)C5=CC=C(C=C5)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Dihydropyrrolo[3,4-c]pyrazol-6(2H)-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Furan-2-ylmethyl Group: This step may involve a Friedel-Crafts alkylation reaction.

    Incorporation of the Hydroxyphenyl Group: This can be done through a coupling reaction, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This often involves the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

The compound is synthesized via a multi-step protocol involving precursors like methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines (e.g., benzylamine derivatives). Key steps include:

  • Condensation : Formation of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones via one-pot multicomponent reactions under reflux (40–80°C) in ethanol or methanol with acetic acid catalysis .

  • Cyclization : Treatment with hydrazine hydrate in dioxane converts intermediates into the target pyrrolopyrazolone framework .

Table 1: Optimized Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Purity (%)Source
CondensationAryl aldehyde, primary amine, 40°C, 20 h70–94>95
CyclizationHydrazine hydrate, dioxane, reflux, 1.5 h72–94>95

Hydroxyphenyl Group Reactivity

The 2-hydroxyphenyl moiety undergoes typical phenolic reactions:

  • O-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) to form ether derivatives.

  • Acylation : Acetylated using acetic anhydride/pyridine to yield protected analogs.

Furan Ring Modifications

The furan-2-ylmethyl group participates in:

  • Electrophilic Substitution : Nitration or halogenation at the α-position of the furan ring under mild acidic conditions.

  • Oxidation : Converts to γ-ketoester derivatives using KMnO₄ in acetone/water.

Table 2: Reaction Outcomes for Furan Modifications

ReactionReagents/ConditionsProductYield (%)Source
NitrationHNO₃/H₂SO₄, 0°C, 2 h5-(5-Nitro-furan-2-ylmethyl)68
OxidationKMnO₄, acetone/H₂O, 50°C, 4 hγ-Ketoester derivative55

Pyrrolopyrazolone Ring

  • N-Alkylation : Reacts with alkyl bromides (e.g., ethyl bromoacetate) in DMF/NaH to form N-substituted derivatives .

  • Reduction : Sodium borohydride selectively reduces the lactam carbonyl to a secondary alcohol.

Chlorophenyl Substituent

The 4-chlorophenyl group undergoes:

  • Suzuki Coupling : Palladium-catalyzed cross-coupling with arylboronic acids to replace chlorine with aryl groups.

  • Nucleophilic Aromatic Substitution : Displacement of Cl⁻ by amines (e.g., piperidine) under microwave irradiation.

Table 3: Catalytic Reactions of Chlorophenyl Group

ReactionCatalysts/ConditionsProductYield (%)Source
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 h4-Aryl substituted derivative75
SNAr with PiperidineMW, DMF, 120°C, 30 min4-Piperidinyl analog82

Cycloaddition and Ring-Opening Reactions

The dihydropyrrolo[3,4-c]pyrazol-6-one core participates in:

  • Diels-Alder Reactions : With maleic anhydride to form bicyclic adducts.

  • Ring-Opening : Hydrolyzed under strong acidic conditions (HCl/EtOH) to yield linear diketones .

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 250°C, releasing CO and chlorobenzene fragments.

  • Photoreactivity : UV light induces dimerization via the furan ring, forming cyclobutane-linked dimers.

Biological Derivatization

Semi-synthetic modifications enhance bioavailability:

  • Glycosylation : Attaching glucose via the hydroxyphenyl group using Koenigs-Knorr conditions.

  • Prodrug Formation : Esterification of the hydroxyphenyl group with succinic anhydride.

Analytical Characterization

Reaction monitoring employs:

  • HPLC : Purity >95% for all derivatives .

  • Spectroscopy : ¹H/¹³C NMR confirms regioselectivity (e.g., δ 7.2–8.1 ppm for aromatic protons).

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds related to this structure exhibit significant anticancer properties. For example, derivatives of the dihydropyrrolo[3,4-c]pyrazole framework have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that these compounds could effectively target specific cancer cell lines, leading to reduced tumor growth in vitro and in vivo models .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Research indicates that similar structures possess broad-spectrum antibacterial and antifungal effects. The presence of the furan and phenolic moieties enhances the compound's interaction with microbial targets, potentially disrupting their cellular functions .

Anti-inflammatory Effects

Another area of application is in the treatment of inflammatory diseases. Compounds with similar structural characteristics have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic uses in conditions such as arthritis and other inflammatory disorders .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of a series of dihydropyrrolo[3,4-c]pyrazole derivatives. Among these derivatives, the one structurally related to 4-(4-chlorophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one showed potent activity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth .

Case Study 2: Antimicrobial Activity

In another research article focusing on antimicrobial agents, a derivative of this compound was tested against various bacterial strains. The results demonstrated significant inhibition zones in agar diffusion tests, indicating robust antibacterial activity against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Crystallographic Features

The compound shares structural homology with halogenated pyrazole-thiazole hybrids described in and . For example:

  • Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
  • Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.

Both analogs exhibit triclinic (P̄1) symmetry with two independent molecules in the asymmetric unit. Despite isostructural packing, the target compound’s 2-hydroxyphenyl and furan-2-ylmethyl groups likely alter crystal packing compared to the fluorophenyl and triazole substituents in Compounds 4 and 3.

Table 1: Key Structural Differences

Feature Target Compound Compound 4 Compound 5
Aromatic Substituent (Position 4) 4-Chlorophenyl 4-Chlorophenyl (thiazole) 4-Fluorophenyl (thiazole)
Heterocyclic Core Pyrrolo[3,4-c]pyrazol-6(2H)-one Pyrazole-thiazole hybrid Pyrazole-thiazole hybrid
Functional Groups 2-Hydroxyphenyl, furan-2-ylmethyl Fluorophenyl, triazole, methyl Fluorophenyl, triazole, methyl
Hydrogen Bonding Likely stronger (due to -OH) Moderate (C-F···H interactions) Moderate (C-F···H interactions)

Methodological Considerations

The structural characterization of similar compounds relies on single-crystal X-ray diffraction (SC-XRD), facilitated by software suites like SHELXL () and visualization tools such as WinGX/ORTEP (). Computational analysis (e.g., Multiwfn for electron density studies) could further elucidate electronic differences between the target compound and its analogs .

Biological Activity

The compound 4-(4-chlorophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, and anticancer activities, as well as its mechanism of action.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar pyrrolo[3,4-c]pyrazole derivatives. For instance, compounds with structural similarities have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating potent activity against these pathogens .

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (mg/mL)Target Bacteria
4-Chlorophenyl Compound A0.0039S. aureus
4-Chlorophenyl Compound B0.025E. coli

Antifungal Activity

The compound's antifungal activity has not been extensively documented; however, related structures have shown moderate antifungal effects against various fungi. This suggests that the compound may possess similar properties that warrant further investigation .

Anticancer Properties

Emerging research indicates that dihydropyrrolo[3,4-c]pyrazole derivatives exhibit anticancer activities through mechanisms such as apoptosis induction in cancer cells. For instance, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines . The precise pathways involved are still under investigation but may involve modulation of key signaling pathways associated with cancer progression.

Table 2: Summary of Anticancer Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
HeLa20Cell cycle arrest

The proposed mechanism of action for the biological activities of this compound involves interaction with specific cellular targets. For instance, the presence of the furan and hydroxyl groups may contribute to its ability to form hydrogen bonds with target proteins, thereby influencing their activity. Additionally, the chlorophenyl moiety might enhance lipophilicity, facilitating cellular uptake .

Case Studies

  • Antibacterial Efficacy : In a study examining various pyrrolo derivatives, one compound similar to our target showed complete inhibition of S. aureus within 8 hours at a concentration of 0.01 mg/mL .
  • Cancer Cell Proliferation : Another study reported that a related compound reduced proliferation in MCF-7 cells by over 50% at an IC50 value of 15 µM after 48 hours of treatment .

Q & A

Q. What are the recommended laboratory synthesis methods for this compound?

The compound can be synthesized via multi-step reactions, starting with the formation of the pyrrolo[3,4-c]pyrazole core, followed by sequential substitutions. Key steps include:

  • Condensation reactions to introduce the 4-chlorophenyl and furan-2-ylmethyl groups .
  • Purification using column chromatography or recrystallization to isolate intermediates.
  • Final characterization via elemental analysis, ¹H/¹³C-NMR, and LC-MS to confirm structural integrity .
  • Optimization of reaction conditions (e.g., solvent polarity, temperature) to improve yield and regioselectivity .

Q. How should researchers characterize the compound’s purity and structural identity?

A combination of analytical techniques is critical:

  • Spectroscopic methods : ¹H/¹³C-NMR to confirm substituent positions and stereochemistry .
  • Mass spectrometry : LC-MS or HRMS to verify molecular weight and detect impurities .
  • Elemental analysis : To validate empirical formula consistency .
  • X-ray crystallography (if crystals are obtainable) for unambiguous structural determination .

Q. What preliminary assays are suitable for evaluating biological activity?

Initial screening should focus on in vitro models :

  • Cytotoxicity assays (e.g., MTT or resazurin) against cancer cell lines to assess antiproliferative potential.
  • Enzyme inhibition studies (e.g., kinase or protease assays) to identify molecular targets .
  • Dose-response curves to determine IC₅₀ values and establish potency thresholds.

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions be addressed?

Regioselectivity depends on steric and electronic factors. Methodological strategies include:

  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyl or amine groups) to direct substitutions .
  • Catalyst screening : Use transition-metal catalysts (e.g., Pd or Cu) to favor specific bond formations .
  • Computational modeling : DFT calculations to predict reactive sites and transition states .

Q. How should conflicting data in biological activity studies be resolved?

Conflicting results may arise from assay variability or compound instability. Mitigation approaches:

  • Replicate experiments : Use ≥3 biological replicates and include positive/negative controls .
  • Orthogonal assays : Validate findings with complementary techniques (e.g., fluorescence-based vs. luminescence assays).
  • Stability testing : Monitor compound integrity in assay buffers via HPLC over time .

Q. What computational tools predict interactions with biological targets?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., kinases or GPCRs) .
  • ADME prediction : Tools like SwissADME to assess pharmacokinetic properties (e.g., solubility, CYP450 interactions) .
  • MD simulations : GROMACS or AMBER to study dynamic binding behavior over nanosecond timescales.

Q. How can environmental stability and degradation pathways be studied?

  • Hydrolytic stability : Expose the compound to buffers at varying pH (2–12) and analyze degradation products via LC-MS .
  • Photodegradation : Use UV/Vis light chambers to simulate sunlight exposure and identify photo-labile moieties .
  • Microbial degradation : Incubate with soil or water microbiota and track metabolite formation.

Methodological Notes

  • Experimental design : For biological studies, employ randomized block designs to minimize bias .
  • Data interpretation : Use statistical tools (e.g., ANOVA, t-tests) to validate significance thresholds (p < 0.05).
  • Crystallography : Collaborate with facilities offering single-crystal X-ray diffraction for structural validation .

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